molecular formula C23H36O5S B12781678 16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester CAS No. 73285-92-4

16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester

Cat. No.: B12781678
CAS No.: 73285-92-4
M. Wt: 424.6 g/mol
InChI Key: BPNAARDHUSNZPG-BGEQTRSDSA-N
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Description

This compound is a synthetic prostaglandin F2α (PGF2α) analog characterized by a cyclohex-1-enylthio substituent at the 16-position and a methyl ester group at the carboxylic acid terminus. The tetranor modification (removal of four carbon units from the ω-chain) and sulfur-containing substituent aim to enhance metabolic stability and receptor selectivity compared to endogenous PGF2α. Prostaglandin analogs are widely studied for applications in ocular hypertension, cardiovascular regulation, and reproductive health .

Properties

CAS No.

73285-92-4

Molecular Formula

C23H36O5S

Molecular Weight

424.6 g/mol

IUPAC Name

methyl (Z)-7-[(2R)-2-[(E,3R)-4-(cyclohexen-1-ylsulfanyl)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate

InChI

InChI=1S/C23H36O5S/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2,7,9,13-14,17,19-22,24-26H,3-6,8,10-12,15-16H2,1H3/b7-2-,14-13+/t17-,19?,20-,21?,22?/m1/s1

InChI Key

BPNAARDHUSNZPG-BGEQTRSDSA-N

Isomeric SMILES

COC(=O)CCC/C=C\CC1[C@H](C(CC1O)O)/C=C/[C@H](CSC2=CCCCC2)O

Canonical SMILES

COC(=O)CCCC=CCC1C(CC(C1C=CC(CSC2=CCCCC2)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester typically involves multiple steps. One common method includes the reaction of cyclohexene with sulfur to form cyclohex-1-enylthio. This intermediate is then reacted with 17,18,19,20-tetranor-pgf2-alpha under specific conditions to yield the desired ester. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or platinum to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes and receptors involved in prostaglandin signaling. This modulation can lead to changes in cellular functions such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Core Structural Modifications

The table below compares key structural features of the target compound with its closest analogs:

Compound Name 16-Position Substituent ω-Chain Modification Ester Group Key Reference
16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-PGF2α methyl ester Cyclohex-1-enylthio (S-linked) 17,18,19,20-tetranor Methyl ester N/A (hypothetical)
16-Phenoxy-17,18,19,20-tetranor-PGF2α Phenoxy (O-linked) 17,18,19,20-tetranor None (free acid) ECHA
2,2-Difluoro-16-phenoxy-15-methyl-tetranor-PGF1α methyl ester Phenoxy (O-linked) + 2,2-difluoro 17,18,19,20-tetranor + 15-methyl Methyl ester Upjohn

Key Observations :

  • Methyl Ester vs. Free Acid: The methyl ester in the target compound and Upjohn’s analog improves membrane permeability and prolongs half-life relative to the free acid form in 16-phenoxy-tetranor-PGF2α .

Pharmacological Activity

While direct activity data for the target compound is unavailable, inferences can be drawn from structural analogs:

  • 16-Phenoxy-tetranor-PGF2α: Exhibits potent agonism at the FP prostaglandin receptor, with applications in reducing intraocular pressure. However, its free acid form may require higher doses due to rapid renal clearance .
  • 2,2-Difluoro-16-phenoxy-15-methyl-tetranor-PGF1α methyl ester: Fluorination at C2 and C15-methylation enhance binding affinity to prostaglandin receptors and metabolic stability, as demonstrated in preclinical models of pulmonary hypertension .

Hypothesized Advantages of Cyclohexenylthio Substituent :

  • The sulfur atom may form stronger hydrophobic interactions with receptor pockets compared to oxygen.
  • The cyclohexene ring could reduce conformational flexibility, improving receptor selectivity.

Metabolic Stability and Pharmacokinetics

  • Methyl Ester Prodrugs : Evidence from fatty acid methyl esters (e.g., palmitic acid methyl ester) highlights their slower hydrolysis rates compared to free acids, suggesting prolonged activity for the target compound .

  • Tetranor Modification: Removal of ω-chain carbons (C17–C20) is a common strategy to mitigate β-oxidation, a primary degradation pathway for prostaglandins .

Biological Activity

16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-PGF2-alpha methyl ester is a synthetic derivative of prostaglandin F2-alpha (PGF2α), which is known for its various biological activities, particularly in reproductive physiology and vascular biology. This article reviews the compound's synthesis, biological activity, structure-activity relationships, and potential therapeutic applications based on available research findings.

Synthesis

The synthesis of 16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-PGF2-alpha methyl ester involves modifications to the PGF2α structure to enhance its biological properties. The compound is synthesized through a series of chemical reactions that include the introduction of a cyclohexenylthio group at the 16-position and the removal of certain functional groups to create a tetranor structure. This synthetic pathway is crucial for maintaining the desired biological activity while minimizing side effects.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Uterine Stimulation

Research has shown that PGF2α analogs exhibit potent uterine stimulant activity. The introduction of the cyclohexenylthio group may enhance this effect by improving receptor binding affinity or modifying the pharmacokinetics of the compound. Studies suggest that compounds with structural modifications similar to 16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-PGF2-alpha methyl ester demonstrate significant uterine contraction effects in vitro and in vivo.

Vascular Effects

Prostaglandins are known to play a role in vasodilation and vasoconstriction. The specific activity of 16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-PGF2-alpha methyl ester in vascular smooth muscle has not been extensively studied; however, its structural similarity to other prostaglandin derivatives suggests potential efficacy in modulating blood flow and pressure.

Apoptosis and Cell Viability

The compound has been implicated in regulating apoptosis in luteal cells. In studies involving bovine luteal cells treated with PGF2α analogs, significant changes in mRNA expression levels of apoptotic markers such as Caspase 3 were observed. The cyclohexenylthio modification may influence these pathways by altering cell signaling mechanisms related to luteal regression and progesterone production.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of prostaglandin analogs. Key findings from various studies indicate:

  • Proton at C-1 Position : Essential for agonist activity.
  • Steric Effects : Modifications at specific positions can enhance or reduce activity based on steric hindrance.
  • Functional Groups : The presence of specific functional groups influences tissue selectivity and receptor binding affinity.

Case Studies

Several case studies have explored the effects of PGF2α analogs on reproductive tissues:

  • Uterine Contraction Studies : In vivo studies demonstrated that modified PGF2α compounds significantly increased uterine contractions compared to non-modified versions.
  • Luteal Cell Studies : In vitro experiments indicated that treatment with 10 μg/mL concentrations of PGF2α led to decreased progesterone synthesis and increased apoptosis markers in bovine luteal cells.

Data Summary

The following table summarizes key findings related to the biological activity of 16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-PGF2-alpha methyl ester and its analogs:

Activity TypeObserved EffectsReference
Uterine StimulationSignificant contraction in uterine tissues
Vascular EffectsPotential modulation of blood flow
Apoptosis RegulationIncreased Caspase 3 expression in luteal cells
Progesterone ProductionDecreased levels post-treatment

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